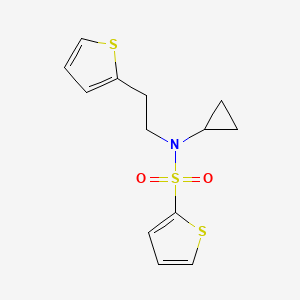![molecular formula C11H13BrFNO B2361980 N-[(2-bromofenil)metil]-4-fluorooxolan-3-amina CAS No. 2201777-20-8](/img/structure/B2361980.png)
N-[(2-bromofenil)metil]-4-fluorooxolan-3-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine is an organic compound that features a bromophenyl group, a fluorinated oxolane ring, and an amine functional group
Aplicaciones Científicas De Investigación
N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with specific properties such as conductivity or fluorescence.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzyl chloride, is reacted with sodium azide to form 2-bromobenzyl azide.
Cyclization: The azide intermediate undergoes a cyclization reaction with 4-fluorobutanol in the presence of a base such as sodium hydride to form the oxolane ring.
Reduction: The azide group is reduced to an amine using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
Mecanismo De Acción
The mechanism of action of N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-bromophenyl)methyl]-4-fluoro-3-methoxybenzamide
- N-[(2-bromophenyl)methyl]-4-fluoro-3-methoxybenzene
Uniqueness
N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine is unique due to the presence of the oxolane ring, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds that may lack the oxolane ring or have different substituents.
Propiedades
IUPAC Name |
N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-9-4-2-1-3-8(9)5-14-11-7-15-6-10(11)13/h1-4,10-11,14H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKADZWJLTLQHIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NCC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2361903.png)


![Methyl (E)-4-[1-[2-(ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2361912.png)

![1-[(5Z)-5-[(dimethylamino)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2361915.png)
![4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2361917.png)



